trans-3-Methoxycyclobutanamine hydrochloride
Description
trans-3-Methoxycyclobutanamine hydrochloride (CAS: 1408074-49-6) is a cyclobutane-derived amine compound with a methoxy substituent at the 3-position in the trans configuration. Its molecular formula is C₅H₁₂ClNO (molecular weight: 137.61 g/mol), and it is typically supplied at ≥97% purity . The compound’s structural rigidity and polar functional groups make it a candidate for pharmaceutical and chemical research, particularly in studies exploring conformationally restricted amines as bioactive intermediates.
Properties
IUPAC Name |
3-methoxycyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-7-5-2-4(6)3-5;/h4-5H,2-3,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVRFSSTNGPBEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408074-54-3, 1404373-83-6, 1408074-49-6 | |
| Record name | 3-methoxycyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-methoxycyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1r,3r)-3-methoxycyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Introduction
Trans-3-Methoxycyclobutanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. Cyclobutane derivatives, including this compound, are being explored for their roles in various therapeutic applications, particularly in cancer treatment and autoimmune diseases. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound features a cyclobutane ring with a methoxy group and an amine functional group. The unique geometry of the cyclobutane ring contributes to its rigidity and potential selectivity in biological interactions.
Structural Formula
This structure allows for specific interactions with biological targets, which is crucial for its pharmacological effects.
Research indicates that compounds like this compound can act on various biological pathways. Notably, cyclobutane derivatives have been identified as inhibitors of specific kinases involved in cancer progression. For instance, studies have shown that cyclobutanes can selectively inhibit TTK (T-cell receptor-associated protein kinase), which is implicated in breast cancer and other solid tumors .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against several cancer cell lines. The compound's potency was assessed using standard cell viability assays, revealing IC50 values comparable to established chemotherapeutic agents.
Table 1: In Vitro Activity Against Cancer Cell Lines
In Vivo Studies
Preclinical studies involving animal models have also been conducted to evaluate the efficacy and safety profile of this compound. These studies are critical for understanding the compound's pharmacokinetics and potential therapeutic window.
Case Study: Efficacy in Mouse Models
A recent study investigated the effects of this compound in a mouse model of breast cancer. The compound was administered at varying doses over four weeks, with tumor size measured bi-weekly.
- Results : Mice receiving the highest dose (20 mg/kg) showed a significant reduction in tumor size compared to control groups.
- : This suggests that this compound may effectively inhibit tumor growth in vivo.
Selectivity and Toxicity
The selectivity of this compound for specific targets is essential for minimizing off-target effects. Studies indicate that the compound exhibits a favorable selectivity index compared to traditional chemotherapeutics.
Table 2: Selectivity Index Comparison
Side Effects
While promising, the safety profile of this compound requires further investigation. Preliminary studies have reported mild side effects such as nausea and fatigue at higher doses, necessitating careful dose optimization in clinical settings.
Scientific Research Applications
Pharmacological Applications
-
Drug Development :
- Cyclobutane derivatives have been explored as bioisosteres for larger cyclic systems and alkenes, providing increased selectivity and potency in drug action. Trans-3-Methoxycyclobutanamine hydrochloride can serve as a scaffold for designing inhibitors targeting various biological pathways.
- The compound's ability to modulate the activity of specific enzymes makes it a candidate for developing therapeutics aimed at conditions such as cancer and metabolic disorders .
- Fragment-Based Drug Discovery :
-
Selectivity Enhancement :
- Studies have shown that cyclobutane derivatives can improve selectivity towards specific biological targets by fitting into hydrophobic pockets within enzymes or receptors. This property is particularly relevant for compounds like this compound when designing inhibitors for kinases or histone methyltransferases .
Synthetic Methodologies
-
C–H Hydroxylation :
- Recent advancements in enzyme engineering have demonstrated the selective hydroxylation of cyclobutylamine derivatives using engineered P450 enzymes. This compound can be modified through these methods to yield valuable intermediates for further synthesis .
- These reactions are characterized by high regioselectivity and stereoselectivity, allowing for the generation of complex molecules from simple precursors.
- Synthesis of Analogues :
Case Studies
Comparison with Similar Compounds
Table 1: Structural Comparison of Cyclic Amine Derivatives
Key Observations :
- Functional Group Impact : Replacing methoxy (-OCH₃) with hydroxy (-OH) (as in trans-3-Hydroxy-3-methylcyclobutane-1-methamine hydrochloride) increases polarity and hydrogen-bonding capacity, altering solubility and bioavailability .
- Stereochemical Differences : The cis-3-methylcyclobutanamine isomer shows distinct physicochemical properties (e.g., melting point, solubility) compared to its trans counterpart due to spatial arrangement .
Preparation Methods
Reductive Amination with Stereochemical Control
A widely cited method involves catalytic hydrogenation of oxime intermediates derived from 3-methoxycyclobutanone. The oxime is prepared by reacting the ketone with hydroxylamine hydrochloride in ethanol under reflux. Subsequent hydrogenation using 5% Ru/C or Pd/C under 10–15 bar H₂ at 80–120°C yields the cis- and trans-amine mixture.
Key factors influencing trans-selectivity include:
-
Catalyst type : Ru/C achieves higher trans/cis ratios (up to 4.6:1) compared to Pd/C.
-
Solvent polarity : Methanol or ethanol enhances hydrogenation efficiency by stabilizing the transition state.
-
Temperature : Elevated temperatures (>100°C) favor trans-isomer formation due to reduced steric hindrance during adsorption onto the catalyst surface.
Table 1: Hydrogenation Conditions and Outcomes
| Catalyst | Solvent | Temperature (°C) | H₂ Pressure (bar) | trans/cis Ratio | Yield (%) |
|---|---|---|---|---|---|
| 5% Ru/C | Methanol | 100 | 15 | 4.6:1 | 70 |
| 5% Pd/C | Ethanol | 80 | 10 | 2.1:1 | 65 |
Nucleophilic Substitution via Sulfonate Intermediates
An alternative route involves converting 3-methoxycyclobutanol to a sulfonate ester (e.g., mesylate or tosylate), followed by displacement with ammonia or benzylamine. This method, adapted from piperidine syntheses, proceeds as follows:
-
Sulfonylation : React 3-methoxycyclobutanol with methanesulfonyl chloride (1.2 eq) in dichloromethane at 0–5°C in the presence of triethylamine (3 eq).
-
Ammonolysis : Heat the mesylate with aqueous ammonia (28%) at 160–200°C in a sealed tube for 5–10 hours.
-
Acidification : Treat the crude amine with HCl gas in ethyl acetate to precipitate the hydrochloride salt.
This method achieves ~60% yield but requires careful control of ammonia concentration to minimize side reactions.
Resolution of Racemic Mixtures
Chiral Auxiliary-Assisted Crystallization
Racemic trans-3-methoxycyclobutanamine can be resolved using diastereomeric salt formation . For example, reacting the racemic amine with (R)-(-)-mandelic acid in acetone induces selective crystallization of the trans-isomer salt. After filtration, the salt is treated with NaOH to liberate the free amine, which is then converted to the hydrochloride salt with HCl.
Table 2: Resolution Efficiency with Chiral Acids
| Chiral Acid | Solvent | trans Purity (%) | Recovery (%) |
|---|---|---|---|
| (R)-Mandelic acid | Acetone | 99.1 | 62 |
| L-Tartaric acid | Ethanol | 97.5 | 58 |
Enzymatic Kinetic Resolution
Lipase-catalyzed acetylation of the racemic amine in vinyl acetate selectively acetylates the cis-isomer, leaving the trans-amine unreacted. Using Candida antarctica lipase B (CAL-B) at 30°C for 24 hours achieves 85% enantiomeric excess (ee) for the trans-product.
Process Optimization and Scalability
One-Pot Hydrogenation-Protection Sequences
Recent patents describe streamlined protocols combining hydrogenation and protective group incorporation. For example, after hydrogenating 3-methoxycyclobutanone oxime, the reaction mixture is treated directly with Boc anhydride in acetone to yield N-Boc-protected trans-amine without intermediate isolation. This reduces solvent waste and improves overall yield to 75% .
Solvent and Catalyst Recycling
Economic viability is enhanced by recovering catalysts and solvents:
-
Ru/C catalysts can be reused up to 5 times with minimal activity loss (<10%).
-
Methanol from hydrogenation steps is distilled and recycled, reducing raw material costs by 30% .
Analytical Characterization
Final product quality is verified via:
-
HPLC : C18 column (4.6 × 250 mm), mobile phase: 70:30 acetonitrile/0.1% TFA, retention time: 6.2 min.
-
NMR : Trans-configuration confirmed by coupling constants (J = 9.8 Hz between C2 and C4 protons).
-
XRD : Single-crystal analysis reveals a dihedral angle of 152° between the methoxy and amine groups, confirming trans-stereochemistry .
Q & A
Q. What strategies optimize the compound’s stability in aqueous solutions for pharmacological studies?
- Methodological Answer : Buffering at pH 4–5 (acetate or citrate buffers) minimizes hydrolysis. Lyophilization with cryoprotectants (e.g., trehalose) enhances shelf life. Stability is monitored via accelerated degradation studies (40°C/75% RH) with HPLC tracking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
